6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 6th position and three methyl groups at the 2nd, 4th, and 7th positions on the pyrrolo[2,3-d]pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between diethyl malonate and allyl bromide followed by cyclization with amidine can yield the desired pyrrolo[2,3-d]pyrimidine ring . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolo[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer agents and kinase inhibitors.
Biological Studies: The compound is studied for its potential biological activities, such as apoptosis induction and cell cycle arrest.
Chemical Biology: It serves as a valuable tool in chemical biology for studying molecular interactions and pathways.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The compound can also induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A similar compound with a chlorine atom at the 4th position.
6-Iodo-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine: A derivative with an iodine atom at the 6th position.
Uniqueness
6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
6-chloro-2,4,7-trimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H10ClN3/c1-5-7-4-8(10)13(3)9(7)12-6(2)11-5/h4H,1-3H3 |
InChI Key |
VHPVDNNVUNDXNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(N(C2=NC(=N1)C)C)Cl |
Origin of Product |
United States |
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